Whitepaper: Chemical Structure, Synthesis, and Pharmacological Profiling of (S)-3-(3-Methylphenoxy)pyrrolidine Hydrochloride
Whitepaper: Chemical Structure, Synthesis, and Pharmacological Profiling of (S)-3-(3-Methylphenoxy)pyrrolidine Hydrochloride
Executive Summary
(S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride is a highly specialized chiral building block and pharmacophore widely utilized in medicinal chemistry and drug development[1]. Characterized by its basic pyrrolidine core and lipophilic aryloxy substituent, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and anticonvulsants[2]. As a Senior Application Scientist, it is imperative to recognize that the stereochemical integrity of this molecule dictates its pharmacological trajectory. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, enantioselective synthesis, and analytical validation protocols.
Chemical Identity & Physicochemical Profiling
The selection of the hydrochloride salt form over the free base is a deliberate physicochemical strategy. The free base of 3-aryloxypyrrolidines is typically an oil that is susceptible to oxidative degradation and exhibits poor aqueous solubility. Conversion to the HCl salt yields a stable, crystalline solid that enhances shelf-life, standardizes dosing for in vitro assays, and ensures rapid dissolution in physiological buffers[3].
Table 1: Physicochemical Properties & Causality
| Property | Value | Causality / Scientific Significance |
| CAS Number | 1017803-20-1 | Unique registry identifier for the enantiopure (S)-HCl salt[1],[4]. |
| Molecular Formula | C₁₁H₁₆ClNO | Represents the protonated secondary amine and chloride counterion. |
| Molecular Weight | 213.70 g/mol | Low molecular weight ensures high Ligand Efficiency (LE) in target binding. |
| SMILES | Cl.CC1=CC=CC(O[C@@H]2CNCC2)=C1 | Defines the specific 3D topography and (S)-stereocenter at C3. |
| Physical State | Crystalline Solid | Salt formation restricts hygroscopicity and prevents oxidative degradation. |
| Aqueous Solubility | High (>50 mg/mL) | Protonation at physiological pH ensures bioavailability in screening assays. |
Structural Biology & Pharmacophore Dynamics
The pharmacological utility of (S)-3-(3-Methylphenoxy)pyrrolidine relies heavily on its spatial geometry. The molecule consists of two primary pharmacophoric domains:
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The Basic Nitrogen (Pyrrolidine Ring): At physiological pH (~7.4), the secondary amine is protonated. This cationic center acts as an anchor, forming critical salt-bridge interactions with highly conserved aspartate residues (e.g., Asp98 in SERT or Asp75 in NET) within the central binding site of monoamine transporters.
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The Lipophilic Aryloxy Group (3-Methylphenoxy): The meta-methyl substitution on the phenyl ring provides a specific steric bulk that engages in hydrophobic and π−π stacking interactions with aromatic residues (like Tyrosine or Phenylalanine) in the target receptor's binding pocket[5].
The (S)-chirality at the C3 position is the most critical variable. It dictates the exact spatial vector of the aryloxy group. In many CNS targets, the (S)-enantiomer acts as the eutomer (the active enantiomer), aligning perfectly with the asymmetric binding pocket, whereas the (R)-enantiomer (distomer) experiences steric clashes, resulting in orders-of-magnitude lower binding affinity.
Enantioselective Synthesis Workflow
To achieve high enantiomeric excess ( ee>99% ), the synthesis relies on the chiral pool approach, utilizing a stereospecific Mitsunobu inversion.
Step-by-Step Synthetic Protocol
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Reaction Setup: Dissolve (R)-N-Boc-3-pyrrolidinol (the starting material) and m-cresol in anhydrous Tetrahydrofuran (THF) under an inert N₂ atmosphere.
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Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the moisture-sensitive betaine intermediate formed in the next step.
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Activation: Add Triphenylphosphine (PPh₃), cool the system to 0°C, and introduce Diisopropyl azodicarboxylate (DIAD) dropwise.
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Causality: Dropwise addition controls the highly exothermic formation of the Mitsunobu complex, minimizing the formation of unwanted elimination byproducts.
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Stereochemical Inversion: Allow the reaction to warm to room temperature. The hydroxyl group of the (R)-pyrrolidinol is activated into a superior leaving group. The subsequent Sₙ2 attack by the m-cresolate ion proceeds with complete stereochemical inversion, yielding (S)-N-Boc-3-(3-methylphenoxy)pyrrolidine.
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Deprotection & Salt Precipitation: Purify the intermediate, then treat it with 4M HCl in Dioxane.
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Causality: The strongly acidic, non-aqueous environment cleanly cleaves the Boc protecting group while simultaneously precipitating the final product as a highly stable hydrochloride salt. This phase separation drives the reaction to absolute completion via Le Chatelier's principle.
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Fig 1: Enantioselective synthesis workflow via Mitsunobu inversion and Boc deprotection.
Pharmacological Applications & Screening Protocols
Derivatives of 3-aryloxypyrrolidines are heavily investigated for their role as monoamine transporter inhibitors and modulators of GABA-transaminase[2],[6]. To evaluate the binding affinity of (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride, a self-validating in vitro radioligand binding assay is employed.
In Vitro Radioligand Binding Protocol
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Tissue Preparation: Isolate rat brain synaptosomes via sucrose density gradient centrifugation and suspend them in HEPES-buffered saline (pH 7.4).
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Causality: Synaptosomes maintain the structural integrity of membrane-bound transporters, ensuring that the binding kinetics accurately reflect in vivo physiological conditions.
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Competitive Incubation: Incubate the synaptosomes with a fixed concentration of a radioligand (e.g., [³H]-Nisoxetine for NET) alongside varying concentrations of the (S)-pyrrolidine test compound (10⁻¹⁰ to 10⁻⁴ M).
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Causality: Competitive displacement of the radioligand generates a dose-response curve, allowing for the precise calculation of the compound's IC₅₀ and Kᵢ values.
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Filtration & Washing: Terminate the reaction via rapid vacuum filtration over glass-fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
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Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and maximizing the assay's signal-to-noise ratio.
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Self-Validating Quantification: Measure retained radioactivity using liquid scintillation counting. Crucial Step: Include a Non-Specific Binding (NSB) control well containing a saturating concentration (10 µM) of an unlabeled reference inhibitor (e.g., Desipramine).
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Causality: Subtracting the NSB value from total binding isolates the specific receptor binding. If the NSB is too high, the assay is flagged as invalid, ensuring data trustworthiness.
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Fig 2: Mechanism of action for 3-aryloxypyrrolidines via monoamine transporter inhibition.
Analytical Validation System
To guarantee the scientific integrity of the synthesized batch, rigorous analytical validation is required. The most critical parameter is the Enantiomeric Excess ( ee ), as trace contamination by the (R)-enantiomer can skew pharmacological data.
Table 2: Chiral HPLC System Suitability Protocol
| Parameter | Specification / Condition | Causality / System Validation |
| Stationary Phase | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Amylose-based chiral selector provides differential steric interactions for (R) and (S) isomers. |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1) | Diethylamine suppresses peak tailing by masking residual silanol groups on the silica support. |
| Flow Rate | 1.0 mL/min | Optimizes the van Deemter curve for maximum theoretical plates. |
| Detection | UV at 270 nm | Corresponds to the π→π∗ transition of the phenoxy aromatic ring. |
| System Suitability (SST) | Resolution ( Rs ) > 2.0 | Self-Validation: An Rs > 2.0 ensures baseline separation. If Rs drops below 2.0, the column must be regenerated before sample analysis. |
References
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AA Blocks. "1017803-20-1 | (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride." AA Blocks Catalog. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 24795650, (R)-3-(3-Methylphenoxy)pyrrolidine HCl." PubChem Database. Available at: [Link]
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Ibrahim, A. S., et al. "In-vitro cytotoxicity, antioxidant, bleomycin-dependent DNA damage and immunomodulatory evaluation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2, 5-dione based derivatives." Medicinal Chemistry Research, 23(8), 3907-3915. Wayne State University Pharmacology. Available at: [Link]
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Kaplan, J. P., et al. "New anticonvulsants: Schiff bases of gamma-aminobutyric acid and gamma-aminobutyramide." Journal of Medicinal Chemistry. American Chemical Society. Available at:[Link]
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